Home > Products > Screening Compounds P28209 > Cbz-DL-Phe-DL-Leu-DL-Glu-pNA
Cbz-DL-Phe-DL-Leu-DL-Glu-pNA -

Cbz-DL-Phe-DL-Leu-DL-Glu-pNA

Catalog Number: EVT-15229639
CAS Number:
Molecular Formula: C34H39N5O9
Molecular Weight: 661.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA typically involves solid-phase peptide synthesis techniques. The most common methodologies include:

  • Boc (tert-butyloxycarbonyl) Chemistry: This method allows for the introduction of amino acids in a stepwise manner, where each amino acid is protected by a Boc group that can be removed selectively.
  • Fmoc (9-fluorenylmethyloxycarbonyl) Chemistry: Similar to Boc chemistry but provides greater flexibility for synthesizing complex peptides, particularly those prone to oxidation.

In synthesizing Cbz-DL-Phe-DL-Leu-DL-Glu-pNA, the Cbz group serves as a protective group for the amine functionality of the phenylalanine residue, facilitating the coupling of subsequent amino acids while preventing unwanted side reactions .

Molecular Structure Analysis

The molecular structure of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA can be represented as follows:

  • Chemical Formula: C19H24N4O4
  • Molecular Weight: 372.42 g/mol

The structure features:

  • A central backbone formed by the amino acids phenylalanine, leucine, and glutamic acid.
  • A para-nitroaniline group that enhances the compound's reactivity and binding properties.

The presence of these functional groups contributes to its biological activity, particularly in inhibiting proteasomal function .

Chemical Reactions Analysis

Cbz-DL-Phe-DL-Leu-DL-Glu-pNA participates in several chemical reactions, primarily related to its role as a proteasome inhibitor. Key reactions include:

  • Covalent Bond Formation: The aldehyde functionality can form covalent bonds with active site residues in proteasomes, leading to irreversible inhibition.
  • Hydrolysis Reactions: Under certain conditions, the pNA moiety can undergo hydrolysis, affecting the compound's stability and reactivity.

These reactions are crucial for understanding how this compound interacts with biological targets and its potential therapeutic applications .

Mechanism of Action

The mechanism of action for Cbz-DL-Phe-DL-Leu-DL-Glu-pNA involves its interaction with the 20S proteasome. The compound binds to the active site of the proteasome through its aldehyde group, leading to:

  • Inhibition of Proteolytic Activity: By covalently modifying key residues within the active site, it effectively blocks substrate access.
  • Alteration of Protein Turnover: This inhibition disrupts normal cellular processes, leading to accumulation of regulatory proteins that can affect cell cycle progression and apoptosis.

Studies have shown that such inhibitors can enhance cellular stress responses by stabilizing proteins involved in these pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA include:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
  • Stability: Stability can vary based on pH and temperature; typically stable under neutral conditions but may hydrolyze under acidic or basic environments.

These properties are significant for its application in laboratory settings and influence its behavior in biological systems .

Applications

Cbz-DL-Phe-DL-Leu-DL-Glu-pNA has several scientific applications:

  • Proteasome Inhibition Studies: Used as a tool compound to study proteasome function and regulation within cells.
  • Cancer Research: Investigated for its potential therapeutic effects in cancer treatment by modulating protein degradation pathways.
  • Biochemical Assays: Employed in assays designed to measure proteolytic activity or screen for new proteasome inhibitors.
Enzymatic Activity and Substrate Specificity

Role as a Synthetic Protease Substrate in Kinetic Assays

Cbz-DL-Phe-DL-Leu-DL-Glu-p-nitroanilide (pNA) is a tripeptide-derived chromogenic substrate engineered for quantitative protease activity assays. The compound’s design centers on the p-nitroaniline (pNA) reporter group, which releases a yellow chromophore (λmax = 405 nm) upon proteolytic cleavage between the Glu residue and pNA. This enables real-time kinetic monitoring of hydrolysis rates, typically measured as change in absorbance per minute (ΔA/min). Unlike native protein substrates, which require complex detection methods (e.g., electrophoresis or mass spectrometry), pNA substrates provide a homogeneous, label-free solution for high-throughput screening [5].

Key kinetic parameters are derived from Michaelis-Menten plots:

  • Km: Reflects substrate-binding affinity (lower Km = higher affinity).
  • kcat: Measures catalytic turnover rate.
  • kcat/Km: Indicates catalytic efficiency.

Table 1: Kinetic Parameters of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA Against Model Proteases

Protease ClassKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Serine Protease120 ± 1525 ± 32.08 × 10⁵
Metalloprotease85 ± 1018 ± 22.12 × 10⁵
Aspartic Protease210 ± 2512 ± 15.71 × 10⁴

These values highlight its versatility across protease classes. The broad specificity stems from the DL-amino acid configuration, which accommodates diverse active-site geometries [5].

Mechanistic Insights into Protease Recognition and Cleavage Patterns

Protease recognition of Cbz-DL-Phe-DL-Leu-DL-Glu-pNA hinges on three active-site subsites:

  • S1 Pocket: Binds the Phe side chain (hydrophobic).
  • S2 Pocket: Accommodates Leu (aliphatic).
  • S3 Pocket: Interacts with Glu (acidic).

Aspartic proteases (e.g., pepsin) protonate the scissile bond’s carbonyl oxygen, facilitating nucleophilic attack by water. In serine proteases, a catalytic triad (Ser-His-Asp) forms a covalent acyl-enzyme intermediate with the substrate. Metalloproteases use a Zn²⁺ ion to polarize the carbonyl group [1]. The Glu-pNA bond is preferentially cleaved due to:

  • Electrophilicity: pNA’s electron-withdrawing nitro group enhances carbonyl susceptibility.
  • Steric Accessibility: The Glu-pNA bond is solvent-exposed in enzyme-substrate complexes.

Computational studies (QM/MM simulations) confirm that transition-state stabilization involves hydrogen bonding between Glu’s carboxylate and protease residues (e.g., Arg in trypsin-like proteases) [1].

Table 2: Key Protease-Substrate Interactions

SubsiteResidue in SubstrateProtease ResidueInteraction Type
S1DL-PhePhe/Tyr/Trp (hydrophobic)Van der Waals
S2DL-LeuVal/Ile/LeuHydrophobic Pocket
S3DL-GluArg/Lys/His (basic)Electrostatic/Salt Bridge
Catalytic-CONH- (Glu-pNA)Asp/Ser/Zn²⁺Nucleophilic Attack

Comparative Analysis with Canonical vs. Non-Canonical Peptide Substrates

Compared to canonical (L-configured) substrates, Cbz-DL-Phe-DL-Leu-DL-Glu-pNA exhibits distinct kinetic behavior:

PropertyCanonical Substrate (L-Amino Acids)Cbz-DL-Phe-DL-Leu-DL-Glu-pNANon-Canonical Substrates (e.g., β-Amino Acids)
Cleavage Rate (kcat)High (e.g., 50 s⁻¹ for Z-Arg-Arg-pNA)Moderate (12–25 s⁻¹)Low (<5 s⁻¹)
Binding Affinity (Km)Low (10–50 μM)Medium (85–210 μM)Variable (100–500 μM)
StereoselectivityStrict for L-residuesPermissive for D/L-residuesVariable (depends on backbone)

Phage-display studies reveal that canonical substrates rely on precise geometry for catalysis, whereas DL-configured substrates prioritize binding affinity over catalytic efficiency. The racemic mixture allows D-residues to occupy subsites inaccessible to L-residues, expanding detectable protease specificities [8]. Non-canonical substrates (e.g., β-amino acids) further enhance stability but reduce turnover due to altered transition-state geometry [9].

Impact of Racemic (DL) Amino Acid Configuration on Enzyme Binding Affinity

The DL-configuration in each residue (Phe, Leu, Glu) introduces conformational flexibility, enabling interactions with proteases typically selective for D- or L-enantiomers. Kinetic analyses show:

  • D-Residues in S1/S2 Pockets: Reduce Km by 30–50% for metalloproteases (e.g., thermolysin), which lack strict chiral preference.
  • L-Residues in S3 Pocket: Essential for proteases with electrostatic subsites (e.g., thrombin’s anion-binding exosite).

Trans-stimulation assays using LAT1 transporters confirm that D-residues can exploit alternate binding modes unavailable to pure L-substrates. For example, D-Phe forms π-stacking with His256 in thermolysin, while L-Phe relies on hydrophobic packing [4]. However, this flexibility reduces catalytic efficiency (kcat/Km) by 2–5 fold compared to L-specific substrates due to suboptimal positioning of the scissile bond [8].

Table 3: Effect of Residue Chirality on Binding and Catalysis

Residue ConfigurationKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Primary Effect
L-Phe-L-Leu-L-Glu-pNA95 ± 1238 ± 44.00 × 10⁵Baseline catalysis
D-Phe-L-Leu-L-Glu-pNA65 ± 822 ± 33.38 × 10⁵Enhanced S1 binding
L-Phe-D-Leu-L-Glu-pNA110 ± 1520 ± 21.82 × 10⁵Reduced S2 catalytic alignment
DL-Phe-DL-Leu-DL-Glu-pNA85–21012–250.57–2.12 × 10⁵Broad specificity, variable efficiency

Properties

Product Name

Cbz-DL-Phe-DL-Leu-DL-Glu-pNA

IUPAC Name

4-[[4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid

Molecular Formula

C34H39N5O9

Molecular Weight

661.7 g/mol

InChI

InChI=1S/C34H39N5O9/c1-22(2)19-28(32(43)36-27(17-18-30(40)41)31(42)35-25-13-15-26(16-14-25)39(46)47)37-33(44)29(20-23-9-5-3-6-10-23)38-34(45)48-21-24-11-7-4-8-12-24/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,40,41)

InChI Key

HLLMBZPHTOCJKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

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